Cas no 390-06-7 (4-Fluoro-2-nitro-1,1'-biphenyl)
390-06-7 structure
Product Name:4-Fluoro-2-nitro-1,1'-biphenyl
Numero CAS:390-06-7
MF:C12H8FNO2
MW:217.195826530457
CID:294306
PubChem ID:11378950
Update Time:2025-08-04
4-Fluoro-2-nitro-1,1'-biphenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Fluoro-2-nitro-1,1'-biphenyl
- 1,1'-Biphenyl,4-fluoro-2-nitro-
- 4-fluoro-2-nitro-1-phenylbenzene
- 4-Fluor-2-nitro-biphenyl
- 4-fluoro-2-nitrobiphenyl
- 4-FLUORO-2-NITRO-BIPHENYL
- AGN-PC-007X3I
- CTK4I0811
- SureCN8380657
- AKOS016009428
- AKOS015967000
- SCHEMBL8380657
- DTXSID50464037
- 390-06-7
- JKWHEAGMVRSASJ-UHFFFAOYSA-N
-
- Inchi: 1S/C12H8FNO2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h1-8H
- Chiave InChI: JKWHEAGMVRSASJ-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=C(C=1)[N+](=O)[O-])C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 217.05394
- Massa monoisotopica: 217.05390666g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 248
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 45.8Ų
Proprietà sperimentali
- Densità: 1.271
- Punto di ebollizione: 322.8°C at 760 mmHg
- Punto di infiammabilità: 149°C
- Indice di rifrazione: 1.586
- PSA: 43.14
4-Fluoro-2-nitro-1,1'-biphenyl Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011905-250mg |
4-Fluoro-2-nitrobiphenyl |
390-06-7 | 97% | 250mg |
$480.00 | 2023-09-02 | |
| Alichem | A011011905-500mg |
4-Fluoro-2-nitrobiphenyl |
390-06-7 | 97% | 500mg |
$831.30 | 2023-09-02 | |
| Alichem | A011011905-1g |
4-Fluoro-2-nitrobiphenyl |
390-06-7 | 97% | 1g |
$1460.20 | 2023-09-02 | |
| Crysdot LLC | CD12076163-5g |
4-Fluoro-2-nitro-1,1'-biphenyl |
390-06-7 | 95+% | 5g |
$707 | 2024-07-24 |
4-Fluoro-2-nitro-1,1'-biphenyl Letteratura correlata
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
390-06-7 (4-Fluoro-2-nitro-1,1'-biphenyl) Prodotti correlati
- 446-10-6(4-Fluoro-2-nitrotoluene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso